molecular formula C13H11NS B15090212 2-(Methylthio)-9H-carbazole

2-(Methylthio)-9H-carbazole

Cat. No.: B15090212
M. Wt: 213.30 g/mol
InChI Key: KCWQYCUYCXHSBK-UHFFFAOYSA-N
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Description

2-(Methylthio)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-9H-carbazole typically involves the introduction of a methylthio group to the carbazole core. One common method is the reaction of carbazole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbazole ring or the methylthio group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

2-(Methylthio)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(Methylthio)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Another compound with a methylthio group, but with different chemical properties and applications.

    Carbazole: The parent compound without the methylthio group, used in similar applications but with different reactivity.

    2-(Methylthio)benzothiazole: A related compound with a different heterocyclic core.

Uniqueness

2-(Methylthio)-9H-carbazole is unique due to the presence of both the carbazole core and the methylthio group, which confer distinct chemical and physical properties. This combination enhances its potential for various applications, particularly in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-methylsulfanyl-9H-carbazole

InChI

InChI=1S/C13H11NS/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3

InChI Key

KCWQYCUYCXHSBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C3=CC=CC=C3N2

Origin of Product

United States

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